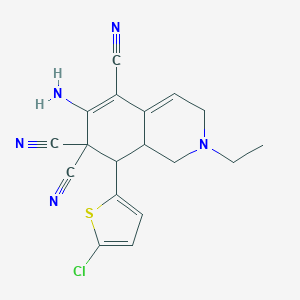![molecular formula C17H15N5O2 B461406 6'-amino-3'-ethyl-4-methyl-2-oxo-1,1',3,4'-tetrahydrospiro(2H-indole-3,4'-pyrano[2,3-c]pyrazole)-5'-carbonitrile](/img/structure/B461406.png)
6'-amino-3'-ethyl-4-methyl-2-oxo-1,1',3,4'-tetrahydrospiro(2H-indole-3,4'-pyrano[2,3-c]pyrazole)-5'-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6’-amino-3’-ethyl-4-methyl-2-oxo-1,1’,3,4’-tetrahydrospiro(2H-indole-3,4’-pyrano[2,3-c]pyrazole)-5’-carbonitrile is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6’-amino-3’-ethyl-4-methyl-2-oxo-1,1’,3,4’-tetrahydrospiro(2H-indole-3,4’-pyrano[2,3-c]pyrazole)-5’-carbonitrile typically involves multi-step reactions. One common method includes the reaction of 3-ethyl-4-methyl-2-oxo-1,2-dihydroquinoline-6-carbonitrile with hydrazine hydrate, followed by cyclization with ethyl acetoacetate and subsequent reaction with malononitrile . The reaction conditions often require refluxing in ethanol or other suitable solvents and the use of catalysts such as piperidine.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and catalysts, and implementing continuous flow processes to enhance efficiency.
化学反応の分析
Types of Reactions
6’-amino-3’-ethyl-4-methyl-2-oxo-1,1’,3,4’-tetrahydrospiro(2H-indole-3,4’-pyrano[2,3-c]pyrazole)-5’-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted spiro compounds with various functional groups.
科学的研究の応用
6’-amino-3’-ethyl-4-methyl-2-oxo-1,1’,3,4’-tetrahydrospiro(2H-indole-3,4’-pyrano[2,3-c]pyrazole)-5’-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
作用機序
The mechanism of action of 6’-amino-3’-ethyl-4-methyl-2-oxo-1,1’,3,4’-tetrahydrospiro(2H-indole-3,4’-pyrano[2,3-c]pyrazole)-5’-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis.
類似化合物との比較
Similar Compounds
- 6-amino-4-methyl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile
- 3-amino-5-(4-chlorophenyl)-4-imino-7-methyl-2-oxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylic acid
Uniqueness
6’-amino-3’-ethyl-4-methyl-2-oxo-1,1’,3,4’-tetrahydrospiro(2H-indole-3,4’-pyrano[2,3-c]pyrazole)-5’-carbonitrile stands out due to its spiro structure, which imparts unique chemical and biological properties. This structure allows for diverse chemical modifications and potential interactions with various biological targets, making it a versatile compound for research and development.
特性
分子式 |
C17H15N5O2 |
|---|---|
分子量 |
321.33g/mol |
IUPAC名 |
6'-amino-3'-ethyl-4-methyl-2-oxospiro[1H-indole-3,4'-2H-pyrano[2,3-c]pyrazole]-5'-carbonitrile |
InChI |
InChI=1S/C17H15N5O2/c1-3-10-13-15(22-21-10)24-14(19)9(7-18)17(13)12-8(2)5-4-6-11(12)20-16(17)23/h4-6H,3,19H2,1-2H3,(H,20,23)(H,21,22) |
InChIキー |
DMLRVIIOKIJLBQ-UHFFFAOYSA-N |
SMILES |
CCC1=C2C(=NN1)OC(=C(C23C4=C(C=CC=C4NC3=O)C)C#N)N |
正規SMILES |
CCC1=C2C(=NN1)OC(=C(C23C4=C(C=CC=C4NC3=O)C)C#N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Amino-4-(5-bromo-2-thienyl)-3-isopropyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B461325.png)
![6-Amino-4-(5-bromo-2-thienyl)-3-butyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B461326.png)
![4-amino-6-(4-fluorophenyl)-14-(4-methoxyphenyl)-8-oxo-3-oxa-17-thia-9,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2(7),4,11(16),12,14-hexaene-5-carbonitrile](/img/structure/B461327.png)
![ethyl 2-amino-4-(2,6-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carboxylate](/img/structure/B461329.png)
![Methyl 2-amino-6-(hydroxymethyl)-8-oxo-4-[2-(trifluoromethyl)phenyl]-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate](/img/structure/B461330.png)
![2-Amino-7-methyl-2',5-dioxo-1'-propyl-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B461332.png)
![6-Amino-4-[4-(cyclopentyloxy)phenyl]-3-(4-methoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B461333.png)
![6-Amino-3-tert-butyl-4-[4-(cyclopentyloxy)phenyl]-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B461336.png)
![6-Amino-3-ethyl-4-(4-methoxy-1-naphthyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B461340.png)
![6-Amino-4-[3-(cyclopentyloxy)phenyl]-3-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B461341.png)

![6-Amino-3-(4-fluorophenyl)-4-(4-methoxy-1-naphthyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B461343.png)
![6-Amino-4-(4-methoxy-1-naphthyl)-3-(4-methoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B461344.png)
